molecular formula C15H8O4 B089820 Anthraquinone-2-carboxylic acid CAS No. 117-78-2

Anthraquinone-2-carboxylic acid

Cat. No.: B089820
CAS No.: 117-78-2
M. Wt: 252.22 g/mol
InChI Key: ASDLSKCKYGVMAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anthraquinone-2-carboxylic acid (AQCA) primarily targets essential cellular proteins . It has been found to inhibit the COX-2 (cyclooxygenase) enzyme , which plays a crucial role in inflammation and pain. AQCA also interacts with upstream signaling enzymes including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) .

Mode of Action

AQCA interacts with its targets and brings about significant changes. It inhibits the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes including IRAK1 and Syk . This suppression leads to a decrease in the release of nitric oxide (NO) and prostaglandin (PG) E2 from lipopolysaccharide (LPS)-treated peritoneal macrophages .

Biochemical Pathways

AQCA affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . In addition, AQCA suppresses inflammatory responses by interfering with signaling cascades including IRAK and Syk, linked to the activation of NF-κB and AP-1 .

Pharmacokinetics

The pharmacokinetics of AQCA have been studied in rats. The half-life (t1/2) of intravenous and oral administrations were found to be 4.43 ± 0.13 hours and 15.32 ± 1.86 hours, respectively . The oral bioavailability decreased with increasing dosage, from 96% (5 mg/kg) to 81% (10 and 20 mg/kg) .

Result of Action

The molecular and cellular effects of AQCA’s action are significant. It has been found to suppress the release of NO and PG E2 from LPS-treated peritoneal macrophages . AQCA’s antitumor activities include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, and reversing tumor cell multidrug resistance .

Safety and Hazards

AQCA is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . The crystal structure of AQCA has been solved and refined, which could contribute to future research on the expansion of anticancer therapeutics .

Biochemical Analysis

Biochemical Properties

Anthraquinone-2-carboxylic acid has been found to interact with several enzymes and proteins. It has been reported to suppress the activity of interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions play a crucial role in the anti-inflammatory properties of AQCA.

Cellular Effects

This compound has been found to suppress the release of nitric oxide (NO) and prostaglandin E2 from lipopolysaccharide (LPS)-treated peritoneal macrophages . This suggests that AQCA can influence cell function by modulating the production of these important signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves the direct suppression of upstream signaling enzymes including IRAK1 and Syk . This leads to the inhibition of the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways .

Temporal Effects in Laboratory Settings

It is known that AQCA can suppress the release of NO and prostaglandin E2 from LPS-treated peritoneal macrophages , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways of anthraquinones, including this compound, involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .

Transport and Distribution

The crystal structure of AQCA suggests that it may interact with various proteins and enzymes, which could influence its localization or accumulation .

Chemical Reactions Analysis

Anthraquinone-2-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for sulfonation. Major products formed from these reactions include dihydroanthraquinone, anthrone, and 1-chloroanthraquinone .

Properties

IUPAC Name

9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDLSKCKYGVMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151659
Record name 9,10-Anthraquinone 2-carboxylic acid
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-78-2
Record name 2-Anthraquinonecarboxylic acid
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Record name 9,10-Anthraquinone 2-carboxylic acid
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Record name Anthraquinone-2-carboxylic acid
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Record name 9,10-Anthraquinone 2-carboxylic acid
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Record name 9,10-dioxoanthracene-2-carboxylic acid
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Record name 2-Anthraquinonecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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